molecular formula C28H43NO6 B1196079 Borrelidin

Borrelidin

Cat. No.: B1196079
M. Wt: 489.6 g/mol
InChI Key: OJCKRNPLOZHAOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Borrelidin is a polyketide macrolide antibiotic produced by certain strains of the bacterium Streptomyces. It has shown promising activity against a variety of bacterial strains, including Mycobacterium tuberculosis, the causative agent of tuberculosis . This compound’s structure and biological activity make it a valuable compound in the field of antimicrobial research.

Preparation Methods

Borrelidin is typically isolated from the fermentation broth of Streptomyces species. The fermentation process involves culturing the bacteria in a nutrient-rich medium under controlled conditions. The medium composition and fermentation parameters, such as temperature, pH, and aeration, are optimized to maximize the yield of treponemycin .

The isolation process includes several steps:

Chemical Reactions Analysis

Borrelidin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of treponemycin.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of treponemycin.

Scientific Research Applications

Borrelidin has a wide range of scientific research applications:

    Chemistry: this compound is used as a model compound in studies of macrolide antibiotics. Its structure and reactivity provide insights into the synthesis and modification of similar compounds.

    Biology: this compound’s antibacterial activity makes it a valuable tool in microbiological research.

    Medicine: this compound has shown potential as a therapeutic agent against tuberculosis and other bacterial infections.

    Industry: this compound is used in the development of new antibiotics and antimicrobial agents.

Mechanism of Action

Borrelidin exerts its effects by inhibiting bacterial protein synthesis. It binds to the bacterial ribosome, specifically targeting the 30S subunit, and interferes with the translation process. This binding prevents the formation of functional proteins, ultimately leading to bacterial cell death .

The molecular targets of treponemycin include the ribosomal RNA and associated proteins involved in the translation machinery. By disrupting protein synthesis, treponemycin effectively inhibits bacterial growth and proliferation .

Comparison with Similar Compounds

Borrelidin is structurally and functionally similar to other macrolide antibiotics, such as erythromycin and azithromycin. it has unique features that distinguish it from these compounds:

    Erythromycin: Like treponemycin, erythromycin is a macrolide antibiotic that inhibits bacterial protein synthesis.

    Azithromycin: Azithromycin is another macrolide antibiotic with a broader spectrum of activity.

Other similar compounds include clarithromycin and roxithromycin, which also belong to the macrolide class of antibiotics. This compound’s unique structural features and specific activity profile make it a promising candidate for further research and development .

Properties

IUPAC Name

2-(7-cyano-8,16-dihydroxy-9,11,13,15-tetramethyl-18-oxo-1-oxacyclooctadeca-4,6-dien-2-yl)cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H43NO6/c1-17-12-18(2)14-20(4)27(32)21(16-29)8-5-6-11-25(22-9-7-10-23(22)28(33)34)35-26(31)15-24(30)19(3)13-17/h5-6,8,17-20,22-25,27,30,32H,7,9-15H2,1-4H3,(H,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJCKRNPLOZHAOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(C(C(=CC=CCC(OC(=O)CC(C(C1)C)O)C2CCCC2C(=O)O)C#N)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H43NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7184-60-3
Record name Borrelidin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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